N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[4-(dimethylamino)phenyl]ethanediamide is a complex organic compound with a unique structure that combines a benzothiophene moiety with a hydroxypropyl group and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[4-(dimethylamino)phenyl]ethanediamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxypropyl group through a series of reactions such as alkylation and hydroxylation. The final step involves the coupling of the dimethylaminophenyl group to the ethanediamide backbone under specific reaction conditions, often using catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[4-(dimethylamino)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[4-(dimethylamino)phenyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[4-(dimethylamino)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit a key enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[4-(dimethylamino)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-21(27,18-12-14-6-4-5-7-17(14)28-18)13-22-19(25)20(26)23-15-8-10-16(11-9-15)24(2)3/h4-12,27H,13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHHLDMHNPVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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